7-(chloromethyl)-2-methyl-2H-indazole hydrochloride
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Overview
Description
7-(chloromethyl)-2-methyl-2H-indazole hydrochloride is an organic compound belonging to the indazole family. Indazoles are heterocyclic aromatic compounds that contain a fused benzene and pyrazole ring. This particular compound is characterized by the presence of a chloromethyl group at the 7th position and a methyl group at the 2nd position of the indazole ring, with the hydrochloride salt form enhancing its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(chloromethyl)-2-methyl-2H-indazole hydrochloride typically involves the chloromethylation of 2-methylindazole. This can be achieved through the reaction of 2-methylindazole with formaldehyde and hydrochloric acid, followed by chlorination using thionyl chloride or phosphorus trichloride. The reaction conditions often require a solvent such as dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
7-(chloromethyl)-2-methyl-2H-indazole hydrochloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by various nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Nucleophilic Substitution: Products include azido, thiocyanato, and amino derivatives of the indazole.
Oxidation: Products include sulfoxides and sulfones.
Reduction: The major product is 2-methylindazole.
Scientific Research Applications
7-(chloromethyl)-2-methyl-2H-indazole hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex indazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 7-(chloromethyl)-2-methyl-2H-indazole hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The indazole ring structure allows for π-π interactions with aromatic amino acids in proteins, further influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-methylindazole: Lacks the chloromethyl group, resulting in different reactivity and biological activity.
7-(bromomethyl)-2-methyl-2H-indazole: Similar structure but with a bromine atom, leading to different reactivity in nucleophilic substitution reactions.
2-methyl-2H-indazole-3-carboxylic acid: Contains a carboxylic acid group, which significantly alters its chemical properties and applications.
Uniqueness
7-(chloromethyl)-2-methyl-2H-indazole hydrochloride is unique due to the presence of the chloromethyl group, which provides a reactive site for further chemical modifications
Properties
Molecular Formula |
C9H10Cl2N2 |
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Molecular Weight |
217.09 g/mol |
IUPAC Name |
7-(chloromethyl)-2-methylindazole;hydrochloride |
InChI |
InChI=1S/C9H9ClN2.ClH/c1-12-6-8-4-2-3-7(5-10)9(8)11-12;/h2-4,6H,5H2,1H3;1H |
InChI Key |
GXYQRTWVBAIXNC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C2C=CC=C(C2=N1)CCl.Cl |
Origin of Product |
United States |
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